1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
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Overview
Description
1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of chlorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2S)-: A stereoisomer with different spatial arrangement of atoms.
1,2-Propanediol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.
Properties
CAS No. |
107741-29-7 |
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Molecular Formula |
C17H14Cl3N3O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(1S,2R)-1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-12-3-1-11(2-4-12)16(24)17(25,8-23-10-21-9-22-23)14-6-5-13(19)7-15(14)20/h1-7,9-10,16,24-25H,8H2/t16-,17-/m0/s1 |
InChI Key |
CUSOKRAHVMJAMY-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O)Cl |
Origin of Product |
United States |
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